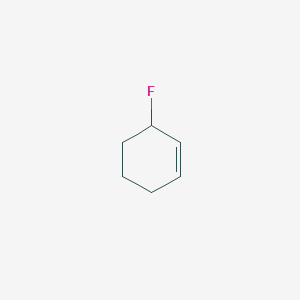
3-Fluorocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorocyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a six-membered ring with a double bond and a fluorine atom attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorocyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: 3-Fluorocyclohexanone
Reduction: 3-Fluorocyclohexane
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Applications De Recherche Scientifique
3-Fluorocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism of action of 3-Fluorocyclohex-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often mimic natural substrates but with enhanced stability and resistance to metabolic degradation. This makes them useful in probing enzyme activities and metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclohexene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclohex-1-ene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
3-Bromocyclohex-1-ene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness: 3-Fluorocyclohex-1-ene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
51620-76-9 |
|---|---|
Formule moléculaire |
C6H9F |
Poids moléculaire |
100.13 g/mol |
Nom IUPAC |
3-fluorocyclohexene |
InChI |
InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Clé InChI |
OYTBFGDMOREDSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
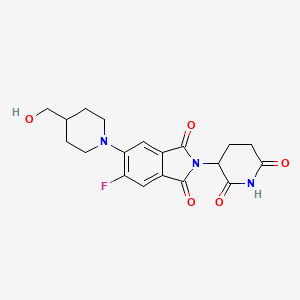
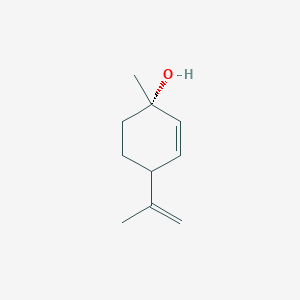
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
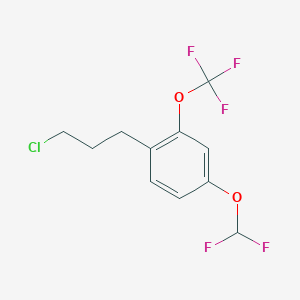

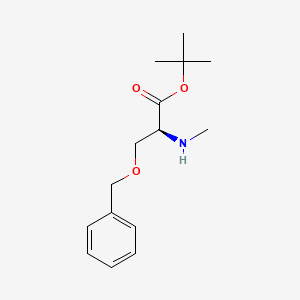
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
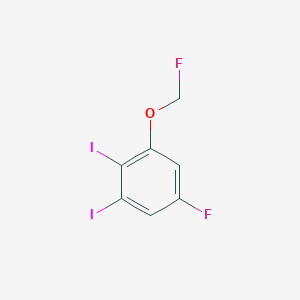
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
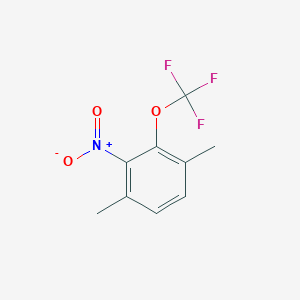
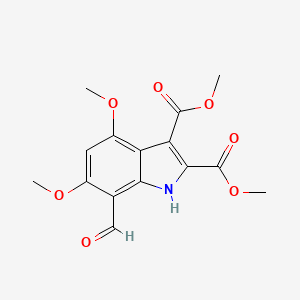
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
